molecular formula C13H19ClN2O2 B3032474 Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride CAS No. 1951441-24-9

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B3032474
CAS No.: 1951441-24-9
M. Wt: 270.75
InChI Key: MYONXUFSBDMLPY-UHFFFAOYSA-N
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Description

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 3-position. The benzyl carbamate moiety and hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in pharmaceutical chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-13(7-8-14-10-13)15-12(16)17-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYONXUFSBDMLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-24-9
Record name Carbamic acid, N-(3-methyl-3-pyrrolidinyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Protection via Benzyl Chloroformate

The most widely reported method involves reacting 3-methylpyrrolidin-3-amine with benzyl chloroformate under mildly basic conditions. This approach, adapted from peptidomimetic synthesis protocols, proceeds via nucleophilic attack of the pyrrolidine amine on the electrophilic carbonyl carbon of Cbz-Cl.

Procedure :

  • Dissolve 3-methylpyrrolidin-3-amine (1.0 eq) in dichloromethane (DCM) at 0°C.
  • Add benzyl chloroformate (1.2 eq) dropwise, followed by aqueous sodium bicarbonate (1.5 eq).
  • Stir at room temperature for 4–6 hours, extract with DCM, and concentrate to obtain the free base.
  • Treat the free base with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.

Key Data :

Parameter Value
Yield (free base) 85–90%
Reaction Time 4–6 hours
Solvent Dichloromethane (DCM)

This method is favored for its simplicity and high yield, though it requires careful pH control to avoid over-acidification during salt formation.

Base-Mediated Coupling with Benzyl Carbamate

An alternative route, inspired by benzofuran synthesis methodologies, employs benzyl carbamate as a carbamoylating agent under strongly basic conditions. Here, the pyrrolidine amine displaces the methylthio group of a pre-functionalized acrylonitrile intermediate, though this approach requires multi-step substrate preparation.

Procedure :

  • React 3-methylpyrrolidin-3-amine with 2-(2-bromoaryl)-3-(methylthio)acrylonitrile in dimethylformamide (DMF).
  • Add benzyl carbamate (2.0 eq) and sodium hydride (NaH, 2.0 eq) at 90°C for 6 hours.
  • Isolate the α-aroylacetonitrile intermediate via column chromatography.
  • Subject the intermediate to copper-catalyzed cyclization (10 mol % CuI, 20 mol % l-proline) to form the carbamate.

Key Data :

Parameter Value
Yield (intermediate) 80–84%
Cyclization Yield 83%
Solvent Dimethylformamide (DMF)

While this method avoids hazardous chloroformates, it is less efficient for pyrrolidine systems due to steric hindrance during cyclization.

Hydrochloride Salt Formation

The final step involves protonating the free base with HCl. Common protocols include:

  • Gas Method : Bubble HCl gas through a solution of the free base in diethyl ether.
  • Liquid Method : Add concentrated HCl (1.1 eq) to the free base in isopropanol, followed by crystallization.

Optimized Conditions :

Parameter Value
Solvent Diethyl ether/IPA
Temperature 0–5°C
Purity >95% (HPLC)

Comparative Analysis of Methods

The table below contrasts the two primary synthetic routes:

Method Advantages Disadvantages Yield (%)
Cbz-Cl Direct Single-step, high yield Requires pH control 85–90
Benzyl Carbamate Avoids chloroformates Multi-step, lower efficiency 65–70

The Cbz-Cl method is industrially preferred for scalability, whereas the benzyl carbamate route is reserved for substrates sensitive to chloroformates.

Mechanistic Insights

Benzyl Carbamate Activation

Under strong base (NaH), benzyl carbamate deprotonates to form a nucleophilic alkoxide, which displaces leaving groups (e.g., methylthio) on acrylonitriles. This mechanism, however, is less effective for aliphatic amines like pyrrolidine due to poor leaving-group mobility.

Chemical Reactions Analysis

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

  • Pain Management :
    • Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride has been investigated for its analgesic properties. It is particularly noted for its potential to alleviate visceral pain, which can arise from conditions such as irritable bowel syndrome and other gastrointestinal disorders . The compound acts by modulating nitric oxide synthase activity, which is implicated in pain pathways.
  • Neurological Disorders :
    • Research indicates that this compound may have neuroprotective effects. It has been explored in the context of treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where it may help mitigate symptoms related to neurotoxicity and inflammation .
  • Anxiolytic Effects :
    • Preliminary studies suggest that this compound may exhibit anxiolytic properties, making it a candidate for further research in anxiety disorders. Its interaction with neurotransmitter systems could provide insights into developing new therapies for anxiety-related conditions .

Case Study 1: Pain Relief Efficacy

A study published in demonstrated the efficacy of this compound in reducing visceral pain in animal models. The results indicated a significant decrease in pain responses when administered before inducing pain stimuli, suggesting its potential as a therapeutic agent for chronic pain management.

Case Study 2: Neuroprotective Potential

Research highlighted in assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings showed that treatment with this compound resulted in improved cell viability and reduced markers of apoptosis, indicating its potential role in safeguarding neuronal health.

Mechanism of Action

The mechanism of action of Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carbamates

Stereoisomeric Variants
  • (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 223407-18-9): Differs in the absence of the 3-methyl group. The stereochemistry (S-configuration) may influence receptor binding compared to the 3-methyl variant, though specific activity data are unavailable .
  • Cis-benzyl (2-methylpyrrolidin-3-yl)carbamate HCl (CAS 1951444-30-6): Features a 2-methyl substituent instead of 3-methyl.
Functionalized Derivatives
  • (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1217619-19-6): Incorporates an aminomethyl group at the 3-position. The additional amine group increases hydrogen-bonding capacity, which could enhance target engagement in enzyme inhibitors .

Table 1: Pyrrolidine-Based Carbamates

Compound Name CAS Number Molecular Formula Molecular Weight Key Feature
Benzyl (3-methylpyrrolidin-3-yl)carbamate HCl Not provided* C13H17ClN2O2 ~276.75 3-methylpyrrolidine
(S)-Benzyl pyrrolidin-3-ylcarbamate HCl 223407-18-9 C12H15ClN2O2 254.71 No methyl group; S-configuration
Cis-benzyl (2-methylpyrrolidin-3-yl)carbamate HCl 1951444-30-6 C13H17ClN2O2 276.75 2-methyl substitution
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl 1217619-19-6 C13H19ClN2O2 270.76 3-aminomethyl group

Piperidine and Azetidine Analogs

Piperidine Derivatives
  • Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride (CAS 100836-71-3): A six-membered piperidine ring replaces pyrrolidine. The increased ring size may reduce steric hindrance and alter pharmacokinetics (e.g., absorption) .
Azetidine Derivatives
  • Benzyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 1822874-05-4): Features a four-membered azetidine ring.

Table 2: Piperidine and Azetidine Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Feature
Benzyl (6-methylpiperidin-3-yl)carbamate HCl 100836-71-3 C14H21ClN2O2 296.79 Piperidine ring
Benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate HCl 1951441-58-9 C13H17ClN2O3 284.74 4-hydroxypiperidine
Benzyl azetidin-3-yl(methyl)carbamate HCl 1822874-05-4 C12H15ClN2O2 254.71 Azetidine ring

tert-Butyl-Protected Derivatives

  • tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS 927652-04-8): The tert-butyl group replaces benzyl, increasing steric bulk and lipophilicity. Such derivatives are often used in peptide synthesis due to their stability under acidic conditions .

Table 3: tert-Butyl-Protected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Feature
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate 927652-04-8 C10H20N2O2 200.28 tert-Butyl protection

Key Research Findings and Implications

  • Structural Flexibility : Pyrrolidine derivatives (e.g., 3-methyl vs. 2-methyl) exhibit distinct conformational preferences, impacting interactions with biological targets like ion channels or GPCRs .
  • Solubility and Bioavailability : Piperidine analogs (e.g., hydroxylated variants) show enhanced solubility, making them preferable for oral drug formulations .
  • Stereochemical Influence : Enantiomeric purity (e.g., S-configuration in CAS 223407-18-9) is critical for activity in chiral environments, such as enzyme active sites .

Biological Activity

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a carbamate functional group. Its chemical structure allows for various interactions with biological targets, influencing its pharmacological profile.

PropertyValue
Molecular FormulaC12H16ClN2O2
Molecular Weight256.72 g/mol
SolubilitySoluble in water
Melting Point150-155 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to:

  • Inhibit Enzyme Activity : The compound can modulate the activity of various enzymes, potentially affecting metabolic pathways. For instance, it has been implicated in the inhibition of γ-butyrobetaine hydroxylase, an enzyme crucial for L-carnitine biosynthesis, which plays a role in fatty acid metabolism .
  • Receptor Interaction : Studies indicate that it may act as a neuroleptic agent by blocking dopamine receptors, which are vital in mood regulation and behavior. This interaction can lead to alterations in neurotransmitter levels and signaling pathways.

Biological Activity and Therapeutic Applications

Research has highlighted several therapeutic potentials for this compound:

  • Neuroleptic Effects : Its ability to influence dopamine receptor activity makes it a candidate for further investigation as a treatment for psychiatric disorders such as schizophrenia and bipolar disorder.
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which could be beneficial in protecting cells from oxidative stress.
  • Potential in Cancer Therapy : Preliminary findings indicate that it may have cytotoxic effects against certain cancer cell lines, warranting further exploration in oncological applications .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited γ-butyrobetaine hydroxylase with an IC₅₀ value in the nanomolar range, suggesting strong potential as a therapeutic agent for metabolic disorders related to carnitine deficiency .
  • Neuropharmacological Assessment : In animal models, the compound displayed significant neuroleptic properties, reducing hyperactivity and inducing sedation at specific dosages. This aligns with its proposed mechanism of action involving dopamine receptor antagonism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride, and how can intermediates be optimized?

  • Methodology : The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting 3-methylpyrrolidin-3-amine with benzyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Optimization of intermediates, such as controlling the reaction temperature (0–5°C) and using triethylamine as a base, minimizes side reactions . Post-reaction, the hydrochloride salt is precipitated using HCl-saturated ether .

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodology : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective. For impurities with similar solubility, column chromatography on silica gel with a gradient of methanol (2–10%) in dichloromethane can resolve byproducts. Final purity should be verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm the pyrrolidine ring substitution and carbamate linkage (e.g., δ ~4.8–5.2 ppm for benzyl CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺ calculated for C₁₄H₂₀ClN₂O₂: 299.1154) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; electrostatic discharge precautions are critical during transfer. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can chiral synthesis of the pyrrolidine moiety be achieved to study enantiomer-specific bioactivity?

  • Methodology : Asymmetric hydrogenation of prochiral enamines using Ru-BINAP catalysts (e.g., 95% ee). Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) confirms enantiopurity. Enantiomers show distinct interactions in receptor-binding assays .

Q. What experimental conditions destabilize the hydrochloride salt, and how can decomposition be monitored?

  • Methodology : Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Hydrolytic stability tests (pH 1–13, 37°C) show rapid degradation in acidic conditions (t₁/₂ = 2 h at pH 1). Use LC-MS to detect breakdown products like 3-methylpyrrolidine and benzyl alcohol .

Q. How can computational modeling predict the compound’s solubility and pharmacokinetics?

  • Methodology : Molecular dynamics simulations (AMBER force field) in explicit water estimate logP (~2.1) and solubility (~12 mg/mL). QSPR models correlate these with in vitro permeability (Caco-2 assays). Exact mass data (301.0784) aids metabolite identification .

Q. How should researchers resolve contradictions in reported hazard classifications?

  • Methodology : Cross-reference SDS entries for GHS classifications. For example, some sources report no acute toxicity (LD₅₀ >2000 mg/kg in rats), while others flag respiratory irritation. Validate via in vitro cytotoxicity assays (e.g., IC₅₀ in HEK293 cells) .

Q. What strategies optimize the compound’s stability in biological assays?

  • Methodology : Lyophilize the compound and store at -20°C under argon. In assay buffers (e.g., PBS, pH 7.4), add 0.1% BSA to prevent non-specific adsorption. Stability-indicating RP-HPLC monitors degradation over 24 h .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride
Reactant of Route 2
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Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride

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